molecular formula C26H26N2O4S B2991217 N-{2-[1-(4-methylbenzoyl)piperidin-4-yl]ethyl}-5-(2-thienyl)isoxazole-3-carboxamide CAS No. 1251698-87-9

N-{2-[1-(4-methylbenzoyl)piperidin-4-yl]ethyl}-5-(2-thienyl)isoxazole-3-carboxamide

Cat. No. B2991217
M. Wt: 462.56
InChI Key: XGBBTNZCWKQZFB-UHFFFAOYSA-N
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Description

Synthesis Analysis

Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .


Chemical Reactions Analysis

Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Physical And Chemical Properties Analysis

Unfortunately, there is limited information available about the physical and chemical properties of this specific compound.

Scientific Research Applications

Synthesis and Biological Activities

Compounds with structures related to N-{2-[1-(4-methylbenzoyl)piperidin-4-yl]ethyl}-5-(2-thienyl)isoxazole-3-carboxamide are frequently synthesized and evaluated for various biological activities. For example, the synthesis and biological properties of new piperidine substituted benzothiazole derivatives were explored, indicating that these compounds show promise in antibacterial and antifungal activities (Shafi, Rajesh, & Senthilkumar, 2021). This suggests a potential area of application for compounds with similar structural features, focusing on antimicrobial properties.

Anticancer Potential

Further research into the synthesis of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole evaluated these compounds as promising anticancer agents (Rehman et al., 2018). The study highlighted specific derivatives that exhibited strong anticancer activity, pointing to the significance of structural modifications in enhancing therapeutic efficacy against cancer.

Chemical Synthesis and Characterization

The synthesis and characterization of compounds are crucial steps in exploring their potential applications. For instance, the identification, isolation, and synthesis of seven novel impurities of the anti-diabetic drug Repaglinide were reported, emphasizing the importance of understanding chemical impurities in pharmaceutical compounds (Kancherla et al., 2018). This type of research is essential for ensuring drug safety and efficacy.

Novel Derivatives for Hypoglycemic Agents

N-(pyrimidin-4-yl)thiazol-2-amine derivatives were synthesized and evaluated as glucokinase activators, demonstrating significant efficacy in lowering glucose levels in normal mice (Song et al., 2011). Such studies illustrate the potential of structurally related compounds in the development of new therapeutic agents for treating diabetes.

Future Directions

Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that there is a potential for future research in this area.

properties

IUPAC Name

N-(4-ethoxyphenyl)-N-[[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2O4S/c1-4-31-23-16-14-22(15-17-23)28(33(29,30)24-8-6-5-7-9-24)18-25-20(3)32-26(27-25)21-12-10-19(2)11-13-21/h5-17H,4,18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGBBTNZCWKQZFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N(CC2=C(OC(=N2)C3=CC=C(C=C3)C)C)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethoxyphenyl)-N-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}benzenesulfonamide

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